molecular formula C6H7FN2O4S B13217825 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride

Cat. No.: B13217825
M. Wt: 222.20 g/mol
InChI Key: YERNVZKYZASINV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of pyrimidine derivatives, which are widely studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride typically involves the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, acetonitrile

    Bases: Triethylamine, sodium hydroxide

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Product: The corresponding sulfonic acid derivative.

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Uniqueness

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in various chemical and biological applications, particularly as a reagent for introducing sulfonyl fluoride groups and as a potential enzyme inhibitor.

Properties

Molecular Formula

C6H7FN2O4S

Molecular Weight

222.20 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl fluoride

InChI

InChI=1S/C6H7FN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3H,1-2H3

InChI Key

YERNVZKYZASINV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)F

Origin of Product

United States

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